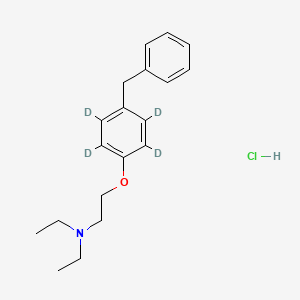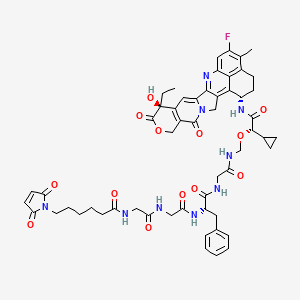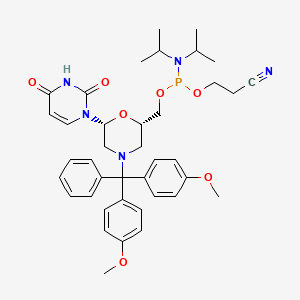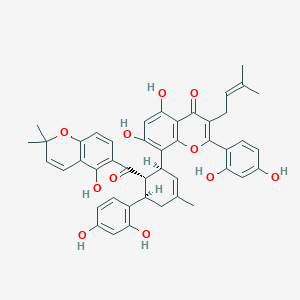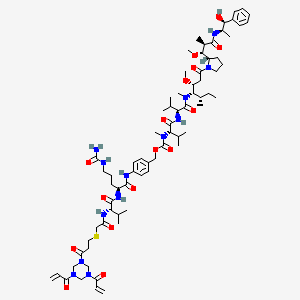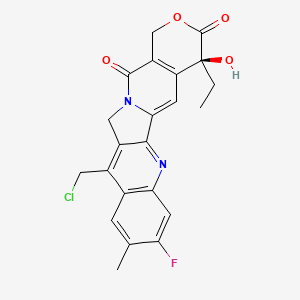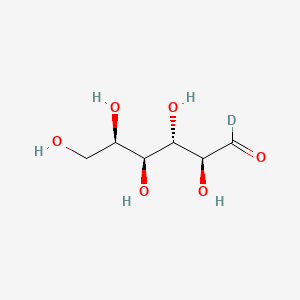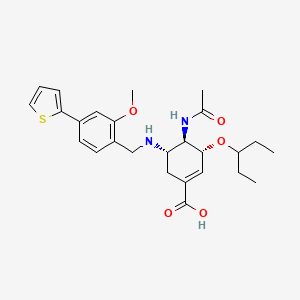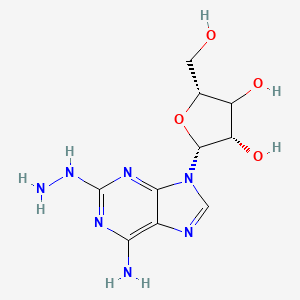
2-Hydrazinyl-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-adenosine is a purine nucleoside analog with a molecular formula of C10H15N7O4 and a molecular weight of 297.27 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound involve the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydrazinyl-adenosine can be synthesized from 2-Chloroadenosine. The reaction involves the addition of tert-butyl nitrite to a mixture of 2’,3’,5’-tri-O-acetyl-6-chloroguanosine and CuCl in CHCl3 saturated with Cl2. The reaction of aliphatic aldehydes and ketones with this compound under relatively mild conditions (at room temperature or in refluxing methanol) forms 2-(N’-alkylidenehydrazino)-adenosines in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-adenosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl nitrite, CuCl, and aliphatic aldehydes and ketones. The reactions are typically carried out under mild conditions, such as room temperature or refluxing methanol.
Major Products
The major products formed from the reactions of this compound include 2-(N’-alkylidenehydrazino)-adenosines. These products are potent and selective coronary vasodilators.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-adenosine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-adenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects . This compound acts as an agonist at these receptors, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the adenosine receptor subtypes A1, A2A, A2B, and A3 .
Comparación Con Compuestos Similares
2-Hydrazinyl-adenosine is similar to other purine nucleoside analogs, such as:
2-Chloroadenosine: Used as a precursor in the synthesis of this compound.
2-Amino-adenosine: Another purine nucleoside analog with similar antitumor activity.
2-Hydroxy-adenosine: A compound with similar chemical structure and biological activity.
The uniqueness of this compound lies in its specific antitumor activity targeting indolent lymphoid malignancies and its ability to inhibit DNA synthesis and induce apoptosis .
Propiedades
Fórmula molecular |
C10H15N7O4 |
|---|---|
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5?,6+,9-/m1/s1 |
Clave InChI |
BAYFDGKAUSOEIS-DTUHVUQASA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)NN)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


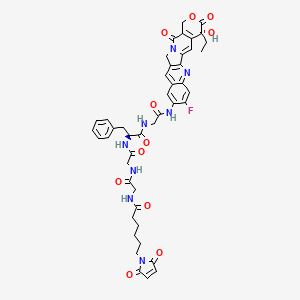
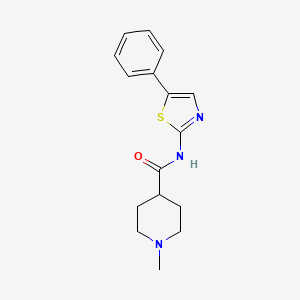
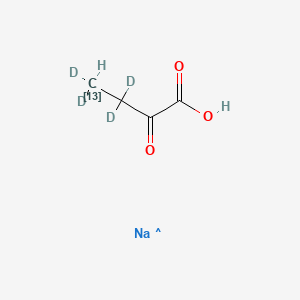
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
